molecular formula C19H33BClNO2 B6336261 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 2724208-22-2

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No.: B6336261
CAS No.: 2724208-22-2
M. Wt: 353.7 g/mol
InChI Key: LBLBBROUMQVVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride typically involves the reaction of 4-((Di-N-propylamino)methyl)phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include phenylboronic acid derivatives, amines, and substituted phenylboronic acid esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is unique due to the presence of the di-N-propylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it particularly useful in the study of enzyme inhibition and protein-ligand interactions .

Properties

IUPAC Name

N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLBBROUMQVVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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